Cas no 18736-53-3 (Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-)
18736-53-3 structure
Product Name:Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
CAS-Nr.:18736-53-3
MF:C9H14BrN2O14P3
MW:547.037744998932
CID:192881
PubChem ID:65267
Update Time:2025-04-19
Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
- bromodeoxyuridine triphosphate
- 5-Bromodeoxyuridine triphosphate
- 18736-53-3
- J-000655
- 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
- SCHEMBL150029
- 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
- 102212-99-7
- PD148794
- [[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 5-bromo-2'-deoxyuridine 5'-triphosphate
- DTXSID30940203
- MFCD00057405
- ((2R,3S,5R)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
- Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, tetrasodium salt (9CI)
- 5-BrdUTP
- Brdutp
- Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
-
- Inchi: 1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
- InChI-Schlüssel: BLQCQNFLEGAHPA-RRKCRQDMSA-N
- Lächelt: BrC1C(NC(N(C=1)[C@H]1C[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O1)O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 545.88413g/mol
- Monoisotopenmasse: 545.88413g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 8
- Komplexität: 857
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.1
- Topologische Polaroberfläche: 239Ų
Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- Verwandte Literatur
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
18736-53-3 (Uridine5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge